molecular formula C20H23ClN4O3 B10933764 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B10933764
M. Wt: 402.9 g/mol
InChI Key: JJWRJPHKQBGOSJ-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features a pyrazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoindoline intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions. The isoindoline moiety is often prepared via the cyclization of a phthalic anhydride derivative with an amine.

The final coupling step involves the reaction of the pyrazole intermediate with the isoindoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic agent for diseases such as cancer and infectious diseases.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a bioisostere for purines, allowing the compound to inhibit enzymes that utilize purine substrates. The isoindoline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with a methyl group instead of a chlorine atom on the pyrazole ring.

    N~1~-[3-(4-FLUORO-1H-PYRAZOL-1-YL)PROPYL]-6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with a fluorine atom instead of a chlorine atom on the pyrazole ring.

Uniqueness

The presence of the chlorine atom on the pyrazole ring in N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANAMIDE can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it a unique and valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C20H23ClN4O3/c21-15-13-23-24(14-15)11-6-10-22-18(26)9-2-1-5-12-25-19(27)16-7-3-4-8-17(16)20(25)28/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,26)

InChI Key

JJWRJPHKQBGOSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCCCN3C=C(C=N3)Cl

Origin of Product

United States

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